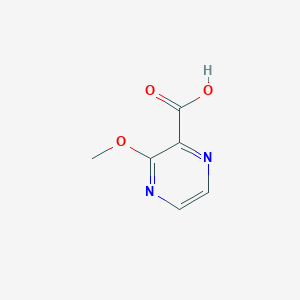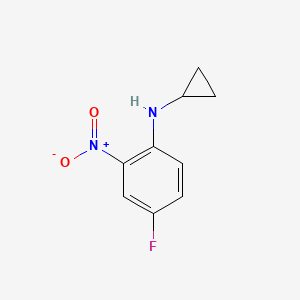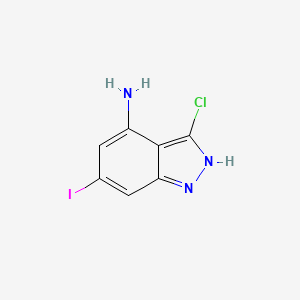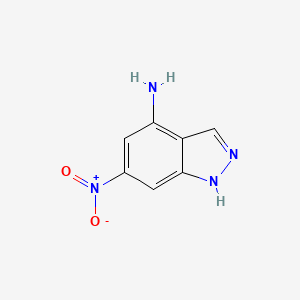![molecular formula C9H12N2OS B1371005 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 666715-71-5](/img/structure/B1371005.png)
2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
“2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound . It is also known as “4H-Cyclopenta [b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester” with the molecular formula C10H13NO2S . The compound is stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of a similar compound, “Methyl 2-Amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylate”, was described in a study . The process involved a mixture containing cyclopentanone, methyl cyanoacetate, and sulfur in methanol. Morpholine was added dropwise over a period of 30 minutes at 35 °C. The reaction mixture was heated at 45 °C with stirring for 3 hours, then allowed to cool to room temperature .Molecular Structure Analysis
The InChI code for this compound is "1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)" . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a pale brown crystalline powder . Its melting point is between 148.0-158.0°C . The elemental analysis for a similar compound, “Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate”, is calculated for C9H13NO2S (199.27): C 54.25 %, H 6.58 %, N 7.03 %, S 16.09 % .Scientific Research Applications
Synthesis and Derivative Formation
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide serves as a key compound in synthetic chemistry. It's involved in the synthesis of various derivatives through cyclization and reactions with different reagents. For instance, it's used in the synthesis of tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidines and their subsequent reactions with different organic reagents, showcasing its versatility as a building block for more complex compounds (Sameep et al., 2012). Additionally, solvent-free synthesis methods have been developed for derivatives of this compound, emphasizing advancements in eco-friendly and efficient synthesis techniques (Thirunarayanan & Sekar, 2013).
Biological and Pharmaceutical Research
The compound and its derivatives exhibit significant biological activity, prompting extensive research in pharmaceutical applications. It's been investigated for anti-inflammatory and antioxidant activities, with certain derivatives showing comparable effects to standard drugs like ibuprofen and ascorbic acid (Kumar et al., 2008). Research also extends to anticonvulsant properties, with studies indicating potential utility in managing seizures, further underlining its importance in medicinal chemistry (Kunda et al., 2013).
Safety and Hazards
Mechanism of Action
- Without specific data, we can speculate that the compound may impact various pathways:
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it may enhance or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cell function, including changes in proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression. Additionally, it may influence the stability and degradation of certain proteins, further affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, toxic or adverse effects may occur, including damage to specific tissues or organs.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects.
Properties
IUPAC Name |
2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-11-9(12)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJPAUVICSRWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



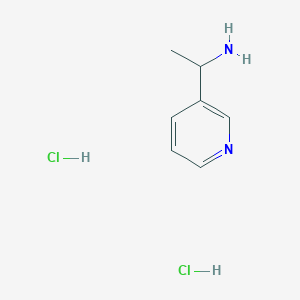
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)
